molecular formula C12H17BFNO2 B1437266 2-FLUORO-5-METHYLPYRIDINE-3-BORONIC ACID PINACOL ESTER CAS No. 1073371-96-6

2-FLUORO-5-METHYLPYRIDINE-3-BORONIC ACID PINACOL ESTER

Cat. No.: B1437266
CAS No.: 1073371-96-6
M. Wt: 237.08 g/mol
InChI Key: VQBAQPBHXGGKBZ-UHFFFAOYSA-N
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Description

“2-Fluoro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C12H17BFNO2 . It is also known as 2-氟-5- (4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)吡啶 .


Synthesis Analysis

The synthesis of this compound involves a three-step substitution reaction . Further details about the synthesis process are not available in the search results.


Molecular Structure Analysis

The molecular structure of this compound is confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . The InChI code for this compound is 1S/C12H17BFNO2/c1-8-6-9 (7-15-10 (8)14)13-16-11 (2,3)12 (4,5)17-13/h6-7H,1-5H3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 237.08 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Chemical Synthesis and Drug Development

One of the primary applications of this compound is in the field of chemical synthesis, particularly in the development of fluorinated pyrimidines used in cancer treatment. The fluorine chemistry contributes to the precise use of fluorinated pyrimidines (FPs) for treating cancer, with 5-Fluorouracil (5-FU) being the most notable FP, used to treat over 2 million cancer patients annually. The compound's utility extends to the synthesis of RNA and DNA substituted with FPs for biophysical and mechanistic studies, offering new insights into how FPs perturb nucleic acid structure and dynamics (Gmeiner, 2020).

Pharmacophore Design

In pharmacology, synthetic compounds with a tri- and tetra-substituted imidazole scaffold, akin to the structure of interest, act as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. This highlights the compound's relevance in designing inhibitors for therapeutic purposes, underscoring its importance in drug development and disease treatment strategies (Scior et al., 2011).

Material Science and Polymer Research

In material science, the fluoropolymer class, to which related fluorinated compounds belong, exhibits unique properties due to their thermal, chemical, photochemical, hydrolytic, oxidative, and biological stability. These properties make fluoropolymers, and by extension related fluorinated compounds, highly valuable in applications requiring high durability and stability, such as in coatings, electronics, and textiles. The negligible residual monomer and oligomer content, along with low to no leachables, underscore their safety and reliability in various applications (Henry et al., 2018).

Mechanism of Action

Target of Action

Boronic esters like this compound are often used in suzuki-miyaura coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.

Mode of Action

In Suzuki-Miyaura coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group. In the transmetalation step, the boronic ester transfers an organic group to the palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the synthesis of complex organic molecules via Suzuki-Miyaura coupling. This reaction is widely used in organic chemistry to form carbon-carbon bonds, which are fundamental in many biochemical pathways .

Pharmacokinetics

It’s worth noting that boronic esters, in general, can be susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action in a Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used in the reaction.

Action Environment

The action of 2-Fluoro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic esters can be significantly accelerated at physiological pH . Additionally, the reactivity of the compound in Suzuki-Miyaura coupling reactions can be influenced by the presence of a palladium catalyst and the specific conditions under which the reaction is carried out .

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in the synthesis of complex organic molecules. The interactions between 2-Fluoro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and these biomolecules are typically characterized by the formation of covalent bonds, hydrogen bonds, and van der Waals forces, which facilitate the compound’s incorporation into larger molecular structures .

Cellular Effects

The effects of 2-Fluoro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, 2-Fluoro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can affect the expression of specific genes, thereby influencing the production of proteins and other essential biomolecules .

Molecular Mechanism

At the molecular level, 2-Fluoro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function. For instance, 2-Fluoro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can inhibit the activity of certain enzymes by forming a stable complex with their active sites, thereby preventing the enzymes from catalyzing their respective reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Fluoro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes, which may include alterations in cell viability and function .

Dosage Effects in Animal Models

The effects of 2-Fluoro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or improving cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level .

Metabolic Pathways

2-Fluoro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, 2-Fluoro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can affect metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of 2-Fluoro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine within cells and tissues are mediated by various transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be actively transported into cells via membrane transporters or passively diffuse across cell membranes. Once inside the cells, it can bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of 2-Fluoro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a critical factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects. The subcellular localization of 2-Fluoro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can influence its interactions with other biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

2-fluoro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO2/c1-8-6-9(10(14)15-7-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBAQPBHXGGKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660271
Record name 2-Fluoro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073371-96-6
Record name 2-Fluoro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073371-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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